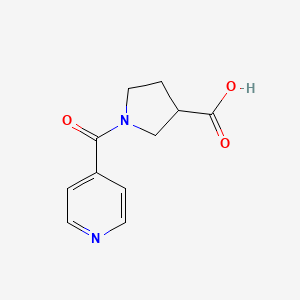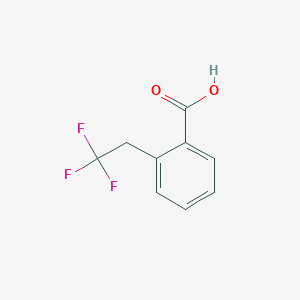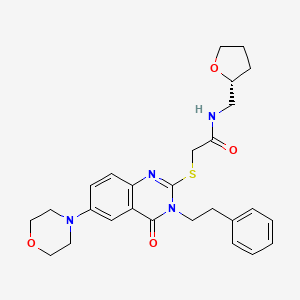
896683-84-4 (Racemate)
Übersicht
Beschreibung
“896683-84-4 (Racemate)” is a product that is not intended for human or veterinary use but for research purposes only. It is also known as BC-1471 . It is a selective antagonist of deubiquitinase STAM-binding protein (STAMBP) which decreases NALP7 protein levels and suppresses IL-1β release after TLR agonism .
Synthesis Analysis
The synthesis of “896683-84-4 (Racemate)” involves complex chemical processes . The exact synthesis process is not detailed in the retrieved information.
Molecular Structure Analysis
The molecular formula of “896683-84-4 (Racemate)” is C27H32N4O4S . The exact mass is 508.21 and the molecular weight is 508.64 .
Wissenschaftliche Forschungsanwendungen
Drug Chirality and Clinical Significance : Racemic mixtures, which include about 1 in 4 therapeutic agents, often have enantiomers with different pharmacodynamic and pharmacokinetic profiles. The use of single enantiomers can have clinical advantages like improved therapeutic profiles, reduced drug interactions, and simplified pharmacokinetics. This is crucial in understanding the pharmacological effects of drugs administered as racemates (Hutt & Tan, 2012).
Preparative Resolution for Chiroptical Properties : The resolution of racemates to study their chiroptical properties is essential. This research demonstrates that techniques like circular dichroic (CD) spectroscopy are more accurate than the angle of rotation for determining the optical purity of enantiomers and nonracemic mixtures (Thunberg et al., 2002).
Racemates and Enantiomers in Drug Development : Over 400 drugs are administered as racemates, which usually contain an ‘inactive’ isomer. The pharmacokinetic parameters based on racemic drugs can be questionable due to stereoselective differences (Fassihi, 1993).
Chromatographic Resolution in Pharmaceutical Research : Chromatographic resolution of racemates is a standard approach for generating enantiomers in pharmaceutical R&D. This paper discusses batch and simulated moving bed chromatographic resolution of a pharmaceutical racemate (Miller et al., 2003).
Racemic DNA Crystallography : The study of racemic DNA crystallography reveals the propensity of racemic DNA mixtures to form racemic crystals. This approach has advantages in understanding various DNA sequences and conformations (Mandal et al., 2014).
Enzymes in the Synthesis of Chiral Drugs : The use of enzymes in synthesizing and modifying optically pure drugs is highlighted. The majority of synthetic chiral drugs are marketed as racemates, but this is changing with advances in biocatalytic methods (Margolin, 1993).
Discovery of a Solid Solution of Enantiomers : This research discovered a solid solution (mixed crystal) of enantiomers in a racemate-forming system. It demonstrates how cross-nucleation can be used for discovering and engineering crystalline materials (Huang et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound 896683-84-4, also known as BC-1471, is the STAM-binding protein (STAMBP), a deubiquitinase . STAMBP plays a crucial role in cellular processes such as signal transduction and protein degradation .
Mode of Action
BC-1471 interacts with its target, STAMBP, by inhibiting its deubiquitinase activity . This inhibition disrupts the interaction between STAMBP and Ub-NALP7, a protein complex involved in the regulation of inflammatory responses .
Biochemical Pathways
The inhibition of STAMBP by BC-1471 affects the NALP7 inflammasome pathway . The NALP7 inflammasome is a multiprotein complex that regulates the production of pro-inflammatory cytokines. By inhibiting STAMBP, BC-1471 decreases the levels of NALP7, thereby suppressing the activity of the inflammasome .
Result of Action
The inhibition of STAMBP by BC-1471 results in a decrease in NALP7 protein levels and a suppression of interleukin-1β (IL-1β) release after Toll-like receptor (TLR) agonism . IL-1β is a pro-inflammatory cytokine, and its suppression can help manage inflammatory conditions.
Eigenschaften
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-[[(2R)-oxolan-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRCJKXXVVAMV-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
896683-84-4 (Racemate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



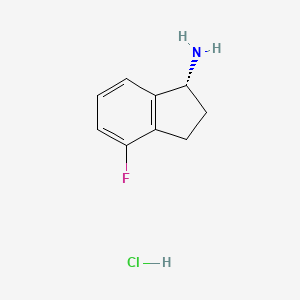
![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)

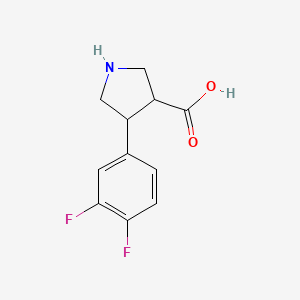
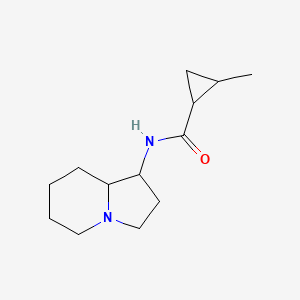
![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)
![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)

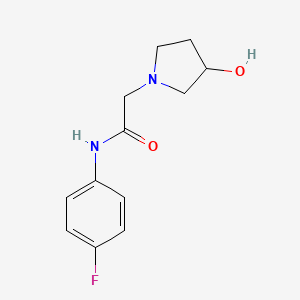
![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)

